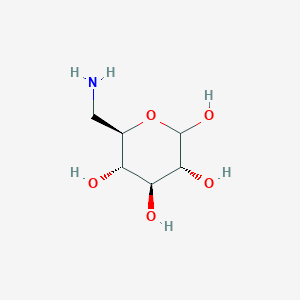
6-amino-6-deoxy-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-6-deoxy-D-glucopyranose is a useful research compound. Its molecular formula is C6H13NO5 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
1.1 Enzyme Inhibition Studies
6-Amino-6-deoxy-D-glucopyranose has been studied for its role as an irreversible enzyme inhibitor. It has shown potential in inhibiting enzymes that are crucial for various metabolic pathways, which can be beneficial in drug development targeting specific diseases such as cancer and diabetes .
1.2 Glycosylation Studies
In glycosylation reactions, this compound serves as a donor substrate for glycosyltransferases. Its ability to participate in these reactions is vital for synthesizing complex carbohydrates and glycoconjugates, which are important for cellular recognition processes .
Pharmaceutical Applications
2.1 Drug Delivery Systems
Recent studies have demonstrated that aminodeoxypyranosides can enhance the uptake of drugs via glucose transporters (GLUT). This property is particularly useful in designing drug delivery systems that target cancer cells, which often overexpress GLUT .
2.2 Development of Antimicrobial Agents
Research has indicated that derivatives of this compound can exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting their growth, thus opening avenues for developing new antibiotics .
Material Science Applications
3.1 Synthesis of Biopolymers
this compound is utilized in synthesizing biopolymers such as chitosan and cellulose derivatives. These materials possess favorable properties such as biodegradability and biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering .
3.2 Coating Materials
The compound can be incorporated into coating materials to enhance their antimicrobial properties and improve their performance in biomedical applications. This includes coatings for medical devices that reduce infection rates .
Case Studies
Propriétés
Formule moléculaire |
C6H13NO5 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 |
Clé InChI |
FXVPOMKTIZKCTJ-GASJEMHNSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















